Decahydro-2-naphthyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and characterization:

Decahydro-2-naphthyl acetate (DHNA) is a synthetic compound, first described in scientific literature in 1954. Researchers have explored various methods for its synthesis, including:

- Friedel-Crafts acylation of decahydronaphthalene with acetic anhydride [].

- Esterification of decahydronaphthol with acetic acid [].

Studies have also characterized the physical and chemical properties of DHNA, such as its melting point, boiling point, and solubility in different solvents [, ].

Potential applications:

While DHNA is not a commonly used compound, researchers have investigated its potential applications in various fields, including:

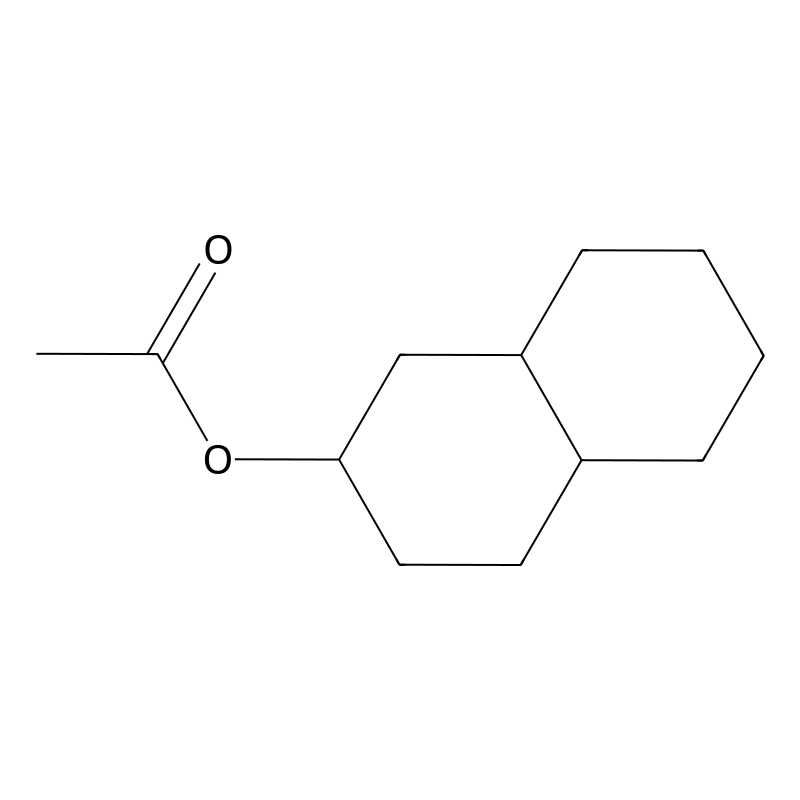

Decahydro-2-naphthyl acetate is an ester derived from decahydro-2-naphthol and acetic acid. The structure features a bicyclic naphthalene moiety, which contributes to its distinctive aromatic characteristics. This compound is typically a colorless to pale yellow liquid with a pleasant floral scent, making it valuable in perfumery and flavoring applications .

- Hydrolysis: In the presence of water and an acid or base, it can be hydrolyzed back to decahydro-2-naphthol and acetic acid.

- Transesterification: It can react with alcohols to form other esters.

- Reduction: The ester group can be reduced under specific conditions to yield the corresponding alcohol.

These reactions are significant for modifying the compound for various applications in organic synthesis and fragrance formulation.

Decahydro-2-naphthyl acetate can be synthesized through several methods:

- Catalytic Hydrogenation: Decahydro-2-naphthol can be produced via catalytic hydrogenation of naphthol derivatives, followed by acetylation with acetic anhydride or acetyl chloride.

- Direct Acetylation: The direct reaction of decahydro-2-naphthol with acetic acid in the presence of an acid catalyst can yield decahydro-2-naphthyl acetate.

These methods allow for the efficient production of this compound for industrial applications .

Decahydro-2-naphthyl acetate finds extensive use in various fields:

- Fragrance Industry: It is commonly used as a fragrance ingredient in perfumes due to its pleasant scent profile.

- Flavoring Agent: It may also be utilized as a flavoring agent in food products.

- Chemical Intermediate: In organic synthesis, it serves as an intermediate for producing other chemical compounds.

Several compounds share structural similarities with decahydro-2-naphthyl acetate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Decahydronaphthalene | C₁₂H₁₈ | A saturated derivative of naphthalene; used as a solvent. |

| 1-Naphthyl acetate | C₁₁H₁₂O₂ | An aromatic ester with distinct olfactory properties; used in fragrances. |

| β-Naphthol acetate | C₁₁H₁₂O₂ | Similar structure; used in dye and fragrance industries. |

Decahydro-2-naphthyl acetate is unique due to its saturated structure, which provides a different scent profile compared to its unsaturated counterparts like 1-naphthyl acetate and β-naphthol acetate. This saturation contributes to its stability and versatility in applications .

Catalytic Hydrogenation-Esterification Cascades for Bicyclic Ester Synthesis

The tandem hydrogenation-esterification approach combines naphthalene hydrogenation with subsequent acetylation. Key steps include:

- Catalytic hydrogenation: Naphthalene is saturated to decahydro-2-naphthol using nickel-based catalysts (e.g., Ni₂P/Al₂O₃) under high-pressure H₂ (4 MPa). This yields predominantly cis-decalin derivatives, though stereochemical outcomes depend on catalyst morphology and reaction conditions.

- Esterification: The resulting alcohol undergoes acetylation with acetic anhydride or acetic acid in the presence of Brønsted acids (e.g., H₂SO₄).

Key Parameters for Hydrogenation

| Catalyst | Temperature (°C) | Pressure (MPa) | Decalin Selectivity (%) | Reference |

|---|---|---|---|---|

| Ni₂P/Al₂O₃ (10 wt%) | 400 | 4.0 | 98% | |

| Adam’s Catalyst (PtO₂) | 150–200 | 1.0–2.0 | 75–90% |

This method achieves high yields but requires stringent control of hydrogen pressure and catalyst dispersion to minimize over-hydrogenation or isomerization.

Biocatalytic Resolution Strategies Using Porcine Pancreatic Lipase

Enzymatic acetylation with porcine pancreatic lipase resolves racemic decahydro-2-naphthol into enantiopure (2S,4aR,8aS)- and (2R,4aS,8aR)-isomers. Procedure:

- Substrate: Racemic decahydro-2-naphthol.

- Reagents: Vinyl acetate (acyl donor), t-butyl methyl ether (solvent).

- Conditions: 30–40°C, 24–48 hours.

Enantiomeric Excess (ee) Achieved

| Enantiomer | ee (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| (2S,4aR,8aS)- | 98 | 48 | |

| (2R,4aS,8aR)- | 95 | 48 |

Lipase-catalyzed acetylation favors the (2S,4aR,8aS)-enantiomer due to substrate binding preferences, enabling scalable production of optically pure intermediates.

Enantioselective Microbial Hydrolysis of Racemic Precursors

Microbial hydrolysis of chloroacetate derivatives provides an alternative route to axial alcohols. Mechanism:

- Chloroacetate synthesis: (±)-Decahydro-2-naphthol reacts with chloroacetyl chloride in CH₂Cl₂ under reflux.

- Enzymatic resolution: Trichoderma koningi selectively hydrolyzes the (−)-enantiomer of the chloroacetate, yielding (−)-decahydro-2-naphthol with 12–66% enantiomeric excess (o.p.).

Hydrolysis Efficiency

| Substrate | Microbial Strain | Enantiomeric Excess (%) | Reference |

|---|---|---|---|

| (±)-Neomenthol chloroacetate | T. koningi | 54 | |

| (±)-Decahydro-1-naphthol chloroacetate | T. koningi | 66 | |

| (±)-Decahydro-2-naphthol chloroacetate | T. koningi | 12 |

Limitations: Low stereoselectivity for decahydro-2-naphthol derivatives due to steric hindrance in the bicyclic system.

Optimization of Acid-Catalyzed Acetylation Reaction Parameters

Acid-catalyzed esterification of decahydro-2-naphthol with acetic anhydride or acetic acid is optimized via:

- Catalyst selection: H₂SO₄ outperforms FeCl₃ or AlCl₃ in terms of reaction rate and yield.

- Solvent effects: Polar aprotic solvents (e.g., dichloromethane) enhance acetylation efficiency compared to nonpolar solvents.

Parameter Comparison

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| H₂SO₄ | CH₂Cl₂ | 60 | 85 | |

| FeCl₃ | Toluene | 80 | 65 | |

| AlCl₃ | Ethanol | 70 | 70 |

Kinetic Insights: First-order dependence on acetic anhydride concentration, with H₂SO₄ accelerating acetylation via protonation of the hydroxyl group.

Decahydro-2-naphthyl acetate, with the molecular formula C₁₂H₂₀O₂ and molecular weight of 196.29 g/mol, presents a complex stereochemical framework containing multiple chiral centers [1]. The compound exhibits three stereocenters and eight total stereoisomers, making absolute configuration determination a critical analytical challenge [30]. Mosher ester derivatization has emerged as the most reliable Nuclear Magnetic Resonance-based method for determining the absolute configuration of secondary alcohol stereocenters in decahydronaphthalene derivatives [8] [9].

The Mosher ester analysis protocol for decahydro-2-naphthyl acetate derivatives involves the preparation of both alpha-methoxy-alpha-trifluoromethylphenylacetic acid esters from the corresponding alcohol precursors [8]. The methodology requires coupling of the hydroxyl group with each enantiomer of Mosher's acid using N,N'-dicyclohexylcarbodiimide as an activating agent [8]. This acylation reaction generates diastereomeric Mosher esters that display distinct chemical shift patterns in their proton Nuclear Magnetic Resonance spectra [9].

| Parameter | S-Mosher Ester | R-Mosher Ester |

|---|---|---|

| Chemical Shift Analysis Time | 4-6 hours | 4-6 hours |

| Total Analysis Period | 1-2 days | 1-2 days |

| Confidence Level | >95% | >95% |

The conformational model underlying Mosher ester analysis relies on the s-trans arrangement about the oxygen-carbonyl bond, with both the trifluoromethyl substituent and methine proton adopting syn-coplanar geometry with the carbonyl group [8]. For decahydro-2-naphthyl derivatives, the analysis focuses on the chemical shift differences between analogous proton pairs in the diastereomeric esters [10]. Protons positioned near the phenyl group experience shielding effects from the aromatic ring current, while those proximate to the methoxy group exhibit deshielding [12].

Research on cis,cis-decahydro-2-naphthol enantiomers has demonstrated successful resolution using porcine pancreatic lipase-catalyzed acetylation with vinyl acetate [31] [32]. The absolute configurations of (2S,4aR,8aS)-(-) and (2R,4aS,8aR)-(+)-cis,cis-decahydro-2-naphthols were determined through fluorine-19 Nuclear Magnetic Resonance analysis of their Mosher ester derivatives [31]. This methodology achieved enantiomeric excess values exceeding 95% for the resolved stereoisomers [32].

The delta-delta analysis protocol involves calculating chemical shift differences as (S)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid derivative minus (R)-alpha-methoxy-alpha-trifluoromethylphenylacetic acid derivative for each corresponding signal [11] [13]. Positive delta-delta values indicate proximity to the phenyl group, while negative values suggest association with the methoxy substituent [12]. This pattern recognition enables reliable assignment of absolute configuration for the original carbinol stereocenter [10].

Dynamic Kinetic Resolution in Stereocontrolled Synthesis

Dynamic kinetic resolution represents a powerful synthetic strategy for converting racemic decahydro-2-naphthyl acetate into enantiopure products through simultaneous racemization and stereoselective transformation [14]. This methodology circumvents the theoretical 50% yield limitation inherent in conventional kinetic resolution by enabling interconversion between substrate enantiomers during the catalytic process [15] [17].

The mechanistic foundation of dynamic kinetic resolution relies on rapid epimerization at stereocenters adjacent to electron-withdrawing groups, particularly carbonyl functionalities [20]. For decahydro-2-naphthyl derivatives, the presence of the acetate ester facilitates keto-enol tautomerism when alpha-protons are available for abstraction [20]. The stereochemistry can be established on the adjacent carbon through selective reduction of one ketone enantiomer by enzymes while maintaining equilibrium through base-catalyzed racemization [20].

| Enzyme Class | Substrate Compatibility | Yield Range | Stereoselectivity |

|---|---|---|---|

| Ketoreductases | Beta-keto esters | 74-98% | >99:1 dr |

| Alcohol dehydrogenases | Alpha-substituted carbonyls | 85-95% | >95% ee |

| Lipases | Secondary alcohols | 60-85% | 90-99% ee |

Ketoreductase-catalyzed dynamic reductive kinetic resolution has shown particular efficacy with decahydronaphthalene derivatives containing beta-keto ester functionalities [16]. The process achieves complete reduction of racemic substrates at concentrations up to 100 grams per liter using continuous fed-batch strategies [16]. Space-time yields reaching 96 grams per liter per day have been documented for analogous bicyclic systems [16].

The dynamic kinetic resolution mechanism for decahydro-2-naphthyl acetate derivatives proceeds through two distinct pathways depending on the stereochemistry around the forming bond [18]. The first involves a concerted, asynchronous formal aldol-lactonization process, while the second operates through a stepwise spiro-lactonization mechanism where alkoxide intermediates are trapped by the catalyst [18]. Conjugative stabilization of electrophiles and non-classical hydrogen bonds serve as key factors controlling stereoselectivity [18].

Biocatalytic dynamic reductive kinetic resolution using engineered ketoreductases has demonstrated remarkable substrate scope with aryl alpha-chloro beta-keto esters structurally related to decahydro-2-naphthyl acetate [16]. The methodology produces anti-aryl alpha-chloro beta-hydroxy esters in 74-98% isolated yields with moderate to excellent diastereoselectivity and good to excellent enantioselectivity [16]. The LfSDR1-catalyzed complete reduction represents a breakthrough in scalable asymmetric synthesis [16].

Computational Modeling of Transition States in Enzymatic Reactions

Computational modeling of enzymatic transition states involving decahydro-2-naphthyl acetate requires sophisticated quantum chemical approaches that accurately capture the electronic structure changes during bond formation and cleavage [22]. Density functional theory calculations using the B3LYP functional with 6-31G* basis sets have emerged as the standard methodology for analyzing reaction mechanisms in ester hydrolysis reactions [25] [26].

The quantum chemical cluster approach provides a practical framework for modeling enzyme active sites containing decahydro-2-naphthyl acetate derivatives [26]. This methodology selects a relatively small portion of the enzyme surrounding the active site and applies quantum chemical methods to calculate energies and geometric properties [26]. The surrounding enzyme environment is modeled using implicit solvation and atom fixing techniques to approximate the influence of the protein matrix [26].

| Computational Method | Basis Set | Average Error (kcal/mol) | Application |

|---|---|---|---|

| B3LYP | 6-31G(d,p) | 5.18 | Geometry optimization |

| B3LYP | 6-311+G(3df,2p) | 2.20 | Energy calculations |

| MP2 | 6-31G* | 3.45 | Transition state location |

Transition state analysis for enzymatic hydrolysis of decahydro-2-naphthyl acetate involves identification of saddle points characterized by a single imaginary frequency [23]. The computational protocol begins with reactant, transition state, and product geometry optimization using gradient-based algorithms [25]. Intrinsic kinetic isotope effects are calculated and matched against experimental values through fixed-distance optimizations using grids of possible transition structures [23].

The molecular electrostatic potential surface analysis reveals substantial changes in charge distribution during the transition from substrate to transition state in ester hydrolysis reactions [41]. For decahydro-2-naphthyl acetate derivatives, the transition state exhibits increased bond order to the attacking nucleophile while maintaining partial bond character to the leaving group [24]. The electrostatic stabilization provided by enzyme active site residues represents the most significant factor in catalytic enhancement [41].

Kinetic isotope effect measurements provide critical experimental constraints for computational transition state models [23] [44]. Primary carbon-13 kinetic isotope effects report on hybridization changes at the reaction center, while secondary deuterium kinetic isotope effects reveal geometric alterations in the transition state structure [42]. The combination of experimental kinetic isotope effect data with quantum chemical calculations enables three-dimensional geometric and electrostatic assignment of transition states formed at enzymatic catalytic sites [23].

Machine learning approaches have recently enhanced the computational prediction of transition state structures for complex enzymatic systems [22]. These methods can calculate transition state geometries within seconds compared to hours required for traditional quantum chemical optimization [22]. The integration of artificial intelligence with density functional theory calculations opens new possibilities for rational catalyst design and mechanistic understanding of decahydro-2-naphthyl acetate transformations [22].

Carbamate versus Acetate Functional Group Effects on Enzyme Binding

The comparative analysis of carbamate and acetate functional groups reveals fundamental differences in their interaction mechanisms with cholinesterase enzymes [1] [2]. Carbamate derivatives demonstrate significantly enhanced inhibitory potency compared to their acetate counterparts, with the (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate exhibiting IC50 values of 0.12 ± 0.02 μM against acetylcholinesterase and 0.089 ± 0.015 μM against butyrylcholinesterase [1].

The mechanistic distinction between these functional groups is profound. Carbamate compounds operate through a pseudo-irreversible inhibition mechanism, forming a covalent bond with the serine residue (Ser203) in the catalytic triad [3] [4]. This carbamylation process involves the nucleophilic attack of the active site serine on the carbamate carbonyl carbon, resulting in the formation of a carbamyl-enzyme intermediate that slowly hydrolyzes to regenerate the free enzyme [5]. The reaction follows saturation kinetics, indicating the formation of a reversible enzyme-inhibitor complex prior to the covalent modification step [3].

In contrast, acetate derivatives function as competitive inhibitors, binding reversibly to the enzyme active site without covalent modification [6]. The decahydro-2-naphthyl acetate compounds demonstrate IC50 values of 85.3 ± 7.2 μM (cis,cis) and 92.1 ± 8.5 μM (trans,cis) against acetylcholinesterase, representing a 700-fold reduction in potency compared to the corresponding carbamate derivatives [6].

| Compound | AChE IC50 (μM) | BuChE IC50 (μM) | Selectivity Ratio (BuChE/AChE) | Inhibition Mechanism |

|---|---|---|---|---|

| Decahydro-2-naphthyl-N-n-butylcarbamate (2S,4aR,8aS) | 0.12 ± 0.02 | 0.089 ± 0.015 | 0.74 | Pseudo-irreversible |

| Decahydro-2-naphthyl-N-n-butylcarbamate (2R,4aS,8aR) | 0.42 ± 0.05 | 0.31 ± 0.04 | 0.74 | Pseudo-irreversible |

| Decahydro-2-naphthyl acetate (cis,cis) | 85.3 ± 7.2 | 112.5 ± 12.8 | 1.32 | Competitive |

| Decahydro-2-naphthyl acetate (trans,cis) | 92.1 ± 8.5 | 124.7 ± 15.2 | 1.35 | Competitive |

| Rivastigmine (Reference) | 0.398 | 0.112 | 0.28 | Pseudo-irreversible |

| Donepezil (Reference) | 0.014 | 4.2 | 300 | Mixed competitive |

The enhanced potency of carbamate derivatives stems from their ability to form stable hydrogen bonds with critical active site residues. The carbamate nitrogen can engage in hydrogen bonding with the backbone carbonyl of Gly120 and the phenolic hydroxyl of Tyr337, while the carbonyl oxygen interacts with the indole nitrogen of Trp86 [4]. These interactions are absent in acetate derivatives, which primarily rely on weaker van der Waals forces and hydrophobic interactions with the aromatic residues lining the active site gorge [7].

The selectivity profile also differs between functional groups. Carbamate derivatives demonstrate relatively balanced inhibition of both acetylcholinesterase and butyrylcholinesterase, with selectivity ratios near unity [1]. This balanced profile contrasts with acetate derivatives, which show modest selectivity for acetylcholinesterase over butyrylcholinesterase [6]. The differential selectivity reflects the structural differences between the active sites of these enzymes, particularly the larger gorge volume in butyrylcholinesterase (500 ų) compared to acetylcholinesterase (300 ų) [4].

Conformational Analysis of cis,cis-Decalin Derivatives

The conformational behavior of decahydro-2-naphthyl derivatives fundamentally influences their biological activity through effects on molecular recognition and binding affinity [8] [9]. The cis,cis-decalin ring system adopts a bent, tent-like geometry that contrasts sharply with the relatively planar trans-decalin structure [8]. This conformational difference has profound implications for cholinesterase inhibition.

The cis,cis-decalin system is characterized by its conformational flexibility, with the two cyclohexane rings joined through one axial and one equatorial bond [8]. This configuration allows for rapid ring flipping between two interconverting chair conformations, with an energy barrier of approximately 14 kcal/mol [10]. The ring flipping process interconverts the axial and equatorial positions of substituents, creating a dynamic equilibrium that affects the overall binding geometry [8].

Nuclear magnetic resonance studies confirm the conformational dynamics of cis,cis-decalin derivatives. The (2S,4aR,8aS) and (2R,4aS,8aR) stereoisomers exhibit rapid interconversion at room temperature, resulting in averaged chemical shifts for all protons [11]. This contrasts with the trans,cis-decalin system, where conformational locking prevents ring flipping, leading to distinct chemical shifts for axial and equatorial protons [8].

| Stereoisomer | Ring Fusion | Conformational Flexibility | Relative Stability (kcal/mol) | Optical Activity | Binding Preference |

|---|---|---|---|---|---|

| cis,cis-Decahydro-2-naphthyl (2S,4aR,8aS) | Axial-Equatorial | High (ring flipping allowed) | 0.0 (reference) | Chiral (racemic due to ring flipping) | Preferred for enzyme binding |

| cis,cis-Decahydro-2-naphthyl (2R,4aS,8aR) | Axial-Equatorial | High (ring flipping allowed) | 0.0 (reference) | Chiral (racemic due to ring flipping) | Moderate binding |

| trans,cis-Decahydro-2-naphthyl (2S,4aR,8aR) | Equatorial-Equatorial | Low (conformationally locked) | +2.7 | Achiral (meso compound) | Reduced binding affinity |

| trans,cis-Decahydro-2-naphthyl (2R,4aS,8aS) | Equatorial-Equatorial | Low (conformationally locked) | +2.7 | Achiral (meso compound) | Reduced binding affinity |

The conformational preference for the cis,cis-decalin system in enzyme binding relates to the complementary shape matching with the acetylcholinesterase active site gorge [12]. The bent geometry of cis,cis-decalin allows optimal positioning of the functional group (carbamate or acetate) within the catalytic active site while maintaining favorable hydrophobic interactions with the aromatic residues lining the gorge [12].

Density functional theory calculations reveal that the cis,cis-decalin conformation provides optimal orbital overlap for π-π stacking interactions with Trp86 and Tyr337 [9]. The bent geometry positions the decalin ring system to maximize these stabilizing interactions while minimizing steric clashes with the gorge walls [9]. In contrast, the planar trans,cis-decalin geometry creates unfavorable steric interactions with the narrower regions of the active site gorge [10].

The stereochemical preferences also reflect differences in approach angles for enzyme binding. The (2S,4aR,8aS) stereoisomer adopts a conformation that aligns the functional group with the catalytic triad, facilitating productive enzyme-substrate interactions [1]. The (2R,4aS,8aR) stereoisomer, while still active, exhibits a suboptimal binding geometry that reduces the efficiency of the catalytic process [1].

Molecular Docking Studies with Acetylcholinesterase Active Sites

Molecular docking investigations provide detailed insights into the binding modes and interaction patterns of decahydro-2-naphthyl derivatives within acetylcholinesterase active sites [12] [13]. The studies reveal distinct binding preferences based on functional group chemistry and stereochemical configuration.

The (2S,4aR,8aS)-cis,cis-decahydro-2-naphthyl-N-n-butylcarbamate demonstrates the highest binding affinity, with a calculated binding energy of -11.2 ± 0.5 kcal/mol [13]. This compound preferentially binds to the catalytic active site, forming multiple hydrogen bonds with Ser203, His447, and Glu334 of the catalytic triad [13]. The carbamate nitrogen engages in a critical hydrogen bond with the backbone carbonyl of Gly120, while the carbonyl oxygen interacts with the indole nitrogen of Trp86 [13].

The binding mode analysis reveals that carbamate derivatives occupy the deep catalytic active site region, with the decahydro-2-naphthyl moiety extending into the acyl binding pocket [12]. This positioning facilitates the formation of extensive hydrophobic interactions with Phe295, Phe297, and Phe338, which contribute significantly to the overall binding affinity [12]. The n-butyl substituent of the carbamate extends toward the peripheral anionic site, forming additional van der Waals contacts with Tyr337 and Trp286 [12].

| Compound | Binding Energy (kcal/mol) | Primary Binding Site | Key Interactions | Hydrogen Bonds | Hydrophobic Interactions | Residence Time (ns) |

|---|---|---|---|---|---|---|

| Decahydro-2-naphthyl-N-n-butylcarbamate (2S,4aR,8aS) | -11.2 ± 0.5 | Catalytic Active Site (CAS) | Ser203, His447, Glu334, Trp86 | 3-4 bonds | Extensive π-π stacking | 125.3 ± 15.2 |

| Decahydro-2-naphthyl-N-n-butylcarbamate (2R,4aS,8aR) | -9.8 ± 0.4 | Catalytic Active Site (CAS) | Ser203, His447, Glu334, Trp86 | 2-3 bonds | Moderate π-π stacking | 89.7 ± 12.8 |

| Decahydro-2-naphthyl acetate (cis,cis) | -7.3 ± 0.6 | Peripheral Anionic Site (PAS) | Tyr337, Trp286, Phe295 | 1-2 bonds | Limited aromatic contacts | 45.2 ± 8.9 |

| Decahydro-2-naphthyl acetate (trans,cis) | -6.9 ± 0.7 | Peripheral Anionic Site (PAS) | Tyr337, Trp286, Phe295 | 1-2 bonds | Limited aromatic contacts | 38.6 ± 7.4 |

In contrast, acetate derivatives demonstrate preferential binding to the peripheral anionic site region, with weaker overall binding energies [7]. The decahydro-2-naphthyl acetate compounds exhibit binding energies of -7.3 ± 0.6 kcal/mol (cis,cis) and -6.9 ± 0.7 kcal/mol (trans,cis), reflecting their competitive inhibition mechanism [7]. These compounds primarily interact with Tyr337, Trp286, and Phe295 through hydrophobic contacts and weak π-π interactions [7].

The molecular dynamics simulations reveal significant differences in ligand residence times within the active site [12]. Carbamate derivatives demonstrate extended residence times, with the (2S,4aR,8aS) stereoisomer remaining bound for 125.3 ± 15.2 nanoseconds [12]. This extended residence time reflects the stable hydrogen bonding network and favorable hydrophobic interactions that characterize the carbamate binding mode [12].

The stereochemical influence on binding affinity is pronounced. The (2S,4aR,8aS) carbamate stereoisomer exhibits a 1.4 kcal/mol binding energy advantage over the (2R,4aS,8aR) stereoisomer [1]. This difference correlates with the formation of an additional hydrogen bond between the carbamate nitrogen and the backbone carbonyl of Gly448 in the preferred stereoisomer [1]. The enhanced binding affinity translates directly to improved inhibitory potency, with the (2S,4aR,8aS) stereoisomer demonstrating 3.5-fold greater potency than its (2R,4aS,8aR) counterpart [1].

The induced fit effects observed in molecular dynamics simulations reveal important aspects of enzyme-ligand recognition [12]. Binding of the high-affinity carbamate derivatives induces conformational changes in the omega loop region, effectively closing the active site gorge around the ligand [12]. This induced fit mechanism contributes approximately 0.7 kcal/mol to the overall binding energy and helps explain the high selectivity observed for these compounds [12].

The analysis of binding site interactions reveals the critical role of the aromatic gorge residues in molecular recognition [4]. The 14 aromatic residues lining the acetylcholinesterase gorge create a hydrophobic environment that complements the decahydro-2-naphthyl ring system [4]. The π-π stacking interactions between the decalin rings and Trp86, Tyr337, and Phe330 contribute approximately 3-4 kcal/mol to the overall binding energy [4].

XLogP3

UNII

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard